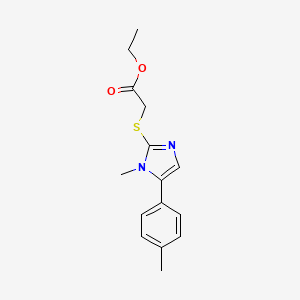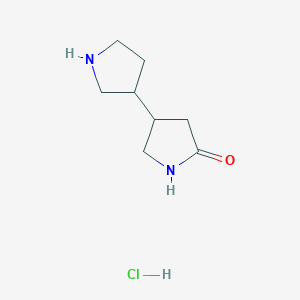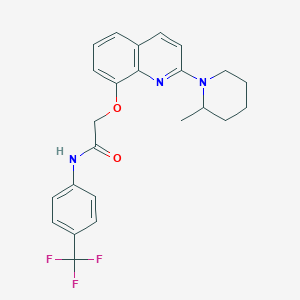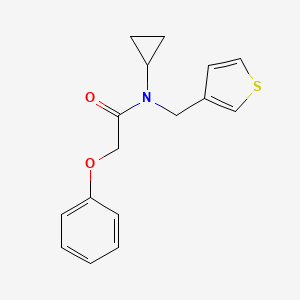
ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the imidazole ring in the given compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making them potential targets for therapeutic intervention .
Mode of Action
Indole derivatives, which share some structural similarities with the given compound, are known to interact with their targets in a way that triggers various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Similar compounds have been associated with a wide range of biological activities, suggesting that the effects could be diverse depending on the specific target and biological context .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines in the presence of catalysts. One common method involves the reaction of 1-methyl-5-(p-tolyl)-1H-imidazole-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The ethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its imidazole core, which is known for its pharmacological activities.
Industry: Utilized in the development of new materials and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-5-(p-tolyl)-1H-imidazole-2-thiol: A precursor in the synthesis of ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate.
Ethyl 2-(1H-imidazol-2-ylthio)acetate: A similar compound with a different substitution pattern on the imidazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group and the ethyl ester moiety can enhance its lipophilicity and potential interactions with biological targets.
Propiedades
IUPAC Name |
ethyl 2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-19-14(18)10-20-15-16-9-13(17(15)3)12-7-5-11(2)6-8-12/h5-9H,4,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEOJHVULWYABH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)
![4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2397810.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2397812.png)
![N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2397813.png)
![TERT-BUTYL 2-OXO-1H-SPIRO[INDOLE-3,3'-PIPERIDINE]-1'-CARBOXYLATE](/img/structure/B2397814.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide](/img/structure/B2397816.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B2397820.png)


![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397826.png)
![N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide](/img/structure/B2397830.png)
![3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2397831.png)
